Methyl 2-hydroxy-3-propionylbenzoate

Organic Synthesis Fries Rearrangement Process Chemistry

Methyl 2-hydroxy-3-propionylbenzoate (CAS 88466-30-2), also designated as Methyl 3-propionyl salicylate or 3-Propionylsalicylic acid methyl ester, is a benzoate ester with molecular formula C₁₁H₁₂O₄ and molecular weight 208.21 g/mol. It belongs to the class of 3-acyl-2-hydroxybenzoate esters, characterized by a hydroxyl group at the 2-position and a propionyl (1-oxopropyl) substituent at the 3-position of the benzoate ring.

Molecular Formula C11H12O4
Molecular Weight 208.21 g/mol
CAS No. 88466-30-2
Cat. No. B1610046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-hydroxy-3-propionylbenzoate
CAS88466-30-2
Molecular FormulaC11H12O4
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESCCC(=O)C1=C(C(=CC=C1)C(=O)OC)O
InChIInChI=1S/C11H12O4/c1-3-9(12)7-5-4-6-8(10(7)13)11(14)15-2/h4-6,13H,3H2,1-2H3
InChIKeyUFGVWANOISVHGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Hydroxy-3-propionylbenzoate (CAS 88466-30-2): Chemical Identity, Compound Class, and Procurement-Relevant Profile


Methyl 2-hydroxy-3-propionylbenzoate (CAS 88466-30-2), also designated as Methyl 3-propionyl salicylate or 3-Propionylsalicylic acid methyl ester, is a benzoate ester with molecular formula C₁₁H₁₂O₄ and molecular weight 208.21 g/mol . It belongs to the class of 3-acyl-2-hydroxybenzoate esters, characterized by a hydroxyl group at the 2-position and a propionyl (1-oxopropyl) substituent at the 3-position of the benzoate ring . This compound is a key synthetic intermediate in the preparation of 3-methylflavone-8-carboxylic acid, the penultimate precursor to the urinary tract antispasmodic drug flavoxate hydrochloride, and is itself formally registered as Flavoxate Impurity 1, making it a critical reference standard for pharmaceutical quality control . The compound is synthesized via Fries rearrangement of methyl salicylate with propionyl chloride in the presence of titanium(IV) tetrachloride, yielding 81% under optimized conditions .

Why In-Class Salicylate Esters Cannot Substitute for Methyl 2-Hydroxy-3-propionylbenzoate in Pharmaceutical Synthesis and Reference Standard Applications


The 3-propionyl substituent on the salicylate core of Methyl 2-hydroxy-3-propionylbenzoate is not interchangeable with its close structural analogs—such as methyl salicylate (unsubstituted parent), methyl 3-acetyl-2-hydroxybenzoate (acetyl analog, CAS 77527-00-5), or 3-propionylsalicylic acid (free acid form, CAS 35888-92-7)—because each analog presents a distinct combination of lipophilicity, hydrogen-bonding capacity, steric bulk, and metabolic lability that directly governs both its synthetic utility as a pharmaceutical intermediate and its chromatographic behavior as an impurity marker [1]. The propionyl chain length occupies a specific position in the O-acyl homologous series that confers intermediate hepatic extraction and metabolite kinetics between the acetyl (C2) and butanoyl (C4) congeners, meaning that substituting a shorter or longer acyl chain alters the compound's pharmacokinetic handling and prodrug activation profile [2]. Furthermore, the methyl ester moiety is essential for the downstream Fries rearrangement/Baker-Venkataraman cascade that converts this compound into the flavoxate chromone scaffold; replacing it with the free carboxylic acid or a different ester would derail this entire synthetic route [3]. These compound-specific requirements explain why generic interchange within this chemical class fails for both regulated pharmaceutical manufacturing and research applications.

Quantitative Differentiation Evidence for Methyl 2-Hydroxy-3-propionylbenzoate (CAS 88466-30-2) Versus Closest Analogs


Synthetic Route Yield: Fries Rearrangement of Methyl Salicylate to Methyl 2-Hydroxy-3-propionylbenzoate Achieves 81% Isolated Yield

The target compound is synthesized via Fries rearrangement of methyl salicylate with propionyl chloride in carbon disulfide at 40°C for 4 hours, followed by treatment with titanium(IV) tetrachloride for 0.5 hours, yielding methyl 2-hydroxy-3-propionylbenzoate at 81% isolated yield . This yield is reported from a preparative-scale protocol (30.4 g methyl salicylate input, producing 33.6 g of product) and is documented in patent CN114736183 (2022). In contrast, the analogous Fries rearrangement to produce methyl 3-acetyl-2-hydroxybenzoate (CAS 77527-00-5) from methyl salicylate and acetyl chloride typically requires different catalyst and solvent conditions and often yields a mixture of ortho- and para-acylated products, with reported isolated yields for the pure ortho isomer commonly falling in the 50–70% range depending on regioselectivity control [1]. The 81% yield for the propionyl derivative reflects favorable regiochemical control favoring the 3-position substitution.

Organic Synthesis Fries Rearrangement Process Chemistry

Lipophilicity and Hepatic Disposition: Propionyl Ester (C3SA) Occupies a Quantifiable Intermediate Position Between Acetyl (C2SA) and Butanoyl (C4SA) Congeners

In a single-pass perfused rat liver preparation, the homologous series of O-acyl salicylic acid esters (C2SA through C8SA) demonstrated that the propionyl ester (C3SA) has a metabolite mean transit time (MTT) of 15.72 seconds and a parent area under the curve (AUC′) that decreases with increasing chain length [1]. The metabolite AUC′ increases directly with lipophilicity, from 0.12 for acetyl (C2SA) to 0.95 for octanoyl (C8SA); the propionyl ester (C3SA) occupies a defined intermediate position in this continuum. The predicted LogP of methyl 2-hydroxy-3-propionylbenzoate is 1.77150 , compared with a predicted LogP of approximately 1.2–1.3 for methyl 3-acetyl-2-hydroxybenzoate (C10H10O4, one fewer methylene unit) and approximately 2.2–2.5 for methyl 3-butanoyl-2-hydroxybenzoate (C12H14O4, one additional methylene unit), based on the ~0.5 LogP increment per methylene group in aromatic esters [2].

Pharmacokinetics Prodrug Design Hepatic Extraction

Regulated Pharmaceutical Impurity Identity: Methyl 2-Hydroxy-3-propionylbenzoate Is the Officially Designated Flavoxate Impurity 1

Methyl 2-hydroxy-3-propionylbenzoate is formally listed as Flavoxate Impurity 1 by multiple certified reference standard suppliers, and is used as a chromatographic reference marker in impurity profiling of flavoxate hydrochloride drug substance and drug product . This designation is tied to its role as the immediate synthetic precursor to 2-benzoyloxy-3-propionylbenzoic acid methyl ester, which undergoes Baker-Venkataraman rearrangement to form the 3-methylflavone-8-carboxylic acid core of flavoxate [1]. In contrast, the acetyl analog (methyl 3-acetyl-2-hydroxybenzoate, CAS 77527-00-5) and the free acid (3-propionylsalicylic acid, CAS 35888-92-7) are not listed as flavoxate impurities, because they lie outside the specific synthetic pathway . This regulatory identity creates a distinct, non-substitutable procurement driver: laboratories conducting flavoxate hydrochloride ANDA submissions, DMF filings, or stability studies must source this specific CAS-numbered compound as the authenticated impurity reference standard.

Pharmaceutical Quality Control Impurity Reference Standard ANDA/DMF

Physicochemical Differentiation: pKa, LogP, Boiling Point, and Density Distinguish Methyl 2-Hydroxy-3-propionylbenzoate from Unsubstituted Methyl Salicylate

The introduction of the 3-propionyl group significantly alters the physicochemical profile relative to the parent methyl salicylate (CAS 119-36-8). Methyl 2-hydroxy-3-propionylbenzoate has a predicted boiling point of 302.3 ± 27.0°C at 760 mmHg, a predicted density of 1.198 ± 0.06 g/cm³, a predicted pKa of 8.04 ± 0.40, and a predicted LogP of 1.77150 . In comparison, methyl salicylate has an experimentally measured boiling point of 222°C, density of 1.174 g/cm³, pKa of approximately 9.8, and a LogP of approximately 2.55 [1][2]. The ~80°C increase in boiling point and the alteration in hydrogen-bond acidity (reflected in the pKa shift from ~9.8 to ~8.04 due to the electron-withdrawing propionyl carbonyl at the 3-position) have direct implications for chromatographic method development and purification strategy selection.

Physicochemical Properties Analytical Method Development Chromatographic Retention

Antiplatelet Activity Gradient: Propionyl Salicylate (C3SA) Demonstrates Intermediate Antiplatelet Potency in the O-Acyl Homologous Series Relative to Acetyl (C2SA/Aspirin) and Butanoyl (C4SA)

The O-acyl salicylate homologous series (acetyl C2SA through octanoyl C8SA) exhibits a concentration-dependent inhibition of whole blood platelet aggregation that decreases progressively with increasing acyl chain length [1]. Aspirin (C2SA, acetylsalicylic acid) is the most potent antiplatelet agent in the series due to its specific irreversible acetylation of platelet cyclooxygenase-1. The propionyl analog (C3SA, propionylsalicylic acid) shows reduced but measurable antiplatelet activity, while the butanoyl analog (C4SA, butyrylsalicylic acid or BSA) shows further attenuation [1]. A separate structure-activity study of twenty salicylate derivatives confirmed this gradient and further demonstrated that several 3-substituted salicylates possess a dual pharmacological profile: they act both as weak direct platelet aggregation inhibitors and as antagonists of aspirin's inhibitory effect on platelet cyclooxygenase, with both properties manifesting at overlapping concentration ranges [2]. The propionyl derivative's dual inhibitory/antagonistic profile at intermediate potency distinguishes it from both the strongly inhibitory acetyl analog (predominantly COX-1 inhibition) and the weakly active longer-chain analogs.

Antiplatelet Activity Cyclooxygenase Inhibition Structure-Activity Relationship

Procurement-Driven Application Scenarios for Methyl 2-Hydroxy-3-propionylbenzoate (CAS 88466-30-2)


Pharmaceutical Impurity Reference Standard for Flavoxate Hydrochloride ANDA and DMF Submissions

Methyl 2-hydroxy-3-propionylbenzoate is the officially designated Flavoxate Impurity 1 and serves as a chromatographic reference standard for impurity profiling in flavoxate hydrochloride drug substance and finished product testing [1]. Analytical laboratories performing method validation, stability studies, or ANDA/DMF regulatory submissions for generic flavoxate formulations must source this compound with full Certificate of Analysis (COA) documentation, including HPLC purity, identity confirmation by NMR/MS, and residual solvent data. No close analog—including methyl 3-acetyl-2-hydroxybenzoate or 3-propionylsalicylic acid—can serve as a substitute for this regulatory purpose, as the impurity marker must match the CAS number and chemical identity specified in the drug master file. Procurement should specify purity ≥ 95% (commercial standard) or ≥ 98% (for quantitative NMR use) with storage at room temperature protected from moisture .

Key Synthetic Intermediate for 3-Methylflavone-8-Carboxylic Acid (Flavoxate Penultimate Precursor)

This compound is the essential starting material for the two-step conversion to 3-methylflavone-8-carboxylic acid, the penultimate intermediate in flavoxate hydrochloride synthesis [1]. The established route proceeds via O-benzoylation to form 2-benzoyloxy-3-propionylbenzoic acid methyl ester, followed by Baker-Venkataraman rearrangement and cyclodehydration to generate the chromone (flavone) core. The documented 81% yield for the initial Fries rearrangement step from methyl salicylate provides a cost-efficient entry point for medicinal chemistry groups exploring 3-substituted flavone-8-carboxylic acid analogs as coronary vasodilators or urinary tract antispasmodics, a therapeutic area identified in the original Yamamoto patent family [2]. For process chemistry scale-up, the titanium tetrachloride-catalyzed Fries protocol in carbon disulfide offers a reproducible, high-yielding route benchmarked in the patent literature.

Comparator Compound for Hepatic Disposition and Prodrug Activation Studies of O-Acyl Salicylates

The propionyl ester (C3SA) occupies a quantifiable intermediate position in the O-acyl salicylate homologous series (C2–C8), with a metabolite mean transit time of 15.72 seconds in the perfused rat liver model [1]. This makes the compound (or its free acid form generated in situ by esterase hydrolysis) an essential comparator for academic and industrial pharmacokinetic studies investigating the relationship between acyl chain length, lipophilicity, and hepatic first-pass extraction. Research programs developing portal vein-selective anti-thrombotic prodrugs—where the goal is to confine cyclooxygenase inhibition to the portal circulation while sparing systemic prostacyclin production—require the propionyl congener as the intermediate chain-length reference point between the clinically established acetyl (aspirin) and the highly extracted longer-chain analogs [1]. Researchers should procure the compound at ≥ 95% purity, noting its LogP of 1.77 and pKa of 8.04 for experimental design of partitioning and protein-binding studies .

Building Block for Coronary Vasodilator and Cardiovascular Drug Discovery Programs

The US patent US4533732A (Yamamoto Chemical Industrial Company, 1985) and the corresponding Japanese patent JPS5967242A disclose that 3-propionylsalicylic acid derivatives—including the methyl ester—possess coronary vasodilator activity, increase coronary blood flow, and are useful for preventing angina pectoris and cardiac infarction [1]. These patents further describe the conversion of 3-propionylsalicylic acid esters into aminoalkyl ester derivatives with enhanced pharmacological activity for treating urinary bladder dysfunction. Medicinal chemistry teams pursuing non-aspirin salicylate-based cardiovascular therapeutics can use methyl 2-hydroxy-3-propionylbenzoate as a versatile late-stage diversification intermediate: the phenolic hydroxyl can be O-alkylated or O-acylated, the methyl ester can be hydrolyzed to the free acid or transesterified, and the 3-propionyl ketone can undergo condensation reactions to generate heterocyclic scaffolds. The compound's GHS classification as Acute Toxicity Oral Category 4 (H302: Harmful if swallowed) [2] necessitates appropriate laboratory safety precautions during handling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-hydroxy-3-propionylbenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.